

Technical Guide: Spectroscopic and Synthetic Insights into 4-Bromo-2-iodo-7-azaindole

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Compound of Interest

Compound Name: 4-Bromo-2-iodo-7-azaindole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) data and a detailed experimental protocol for the synthesis of **4-Bromo-2-iodo-7-azaindole**, a key intermediate in the development of various biologically active molecules. The strategic placement of bromine and iodine atoms on the 7-azaindole scaffold offers versatile handles for further chemical modifications, making it a valuable building block in medicinal chemistry.

Spectroscopic Data

While direct experimental NMR data for the unprotected **4-Bromo-2-iodo-7-azaindole** is not readily available in the public domain, this guide provides the spectral data for the tosyl-protected precursor, 4-bromo-2-iodo-1-tosyl-7-azaindole. The tosyl protecting group is commonly employed in the synthesis of this compound and its removal is a standard procedure. The following tables summarize the ^1H and ^{13}C NMR data for key compounds in the synthetic pathway.

Table 1: ^1H NMR Data

Compound	Solvent	Chemical Shift (δ) ppm
4-Bromo-7-azaindole	CDCl ₃	10.77 (br s, 1H), 8.14 (d, J = 5.2 Hz, 1H), 7.42 (s, 1H), 7.31 (d, J = 5.1 Hz, 1H), 6.57 (s, 1H)[1]
4-Iodo-7-azaindole	DMSO-d ₆	12.01 (s, 1H), 7.89 (d, 1H, J = 5.0 Hz), 7.59 (t, 1H, J = 3.1 Hz), 7.51 (d, 1H, J = 5.0 Hz), 6.27 (d, 1H, J = 3.4 Hz)[2]

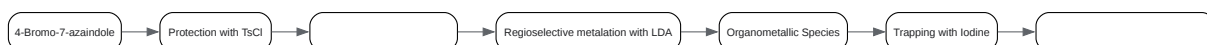
Table 2: ¹³C NMR Data

Note: Specific ¹³C NMR data for **4-Bromo-2-iodo-7-azaindole** or its protected precursor was not found in the provided search results. This data would need to be determined experimentally upon synthesis.

Synthetic Protocol

The synthesis of **4-bromo-2-iodo-7-azaindole** is achieved through a multi-step process starting from the commercially available 4-bromo-7-azaindole. The key transformation involves the regioselective iodination at the C-2 position of the azaindole ring.

Experimental Workflow



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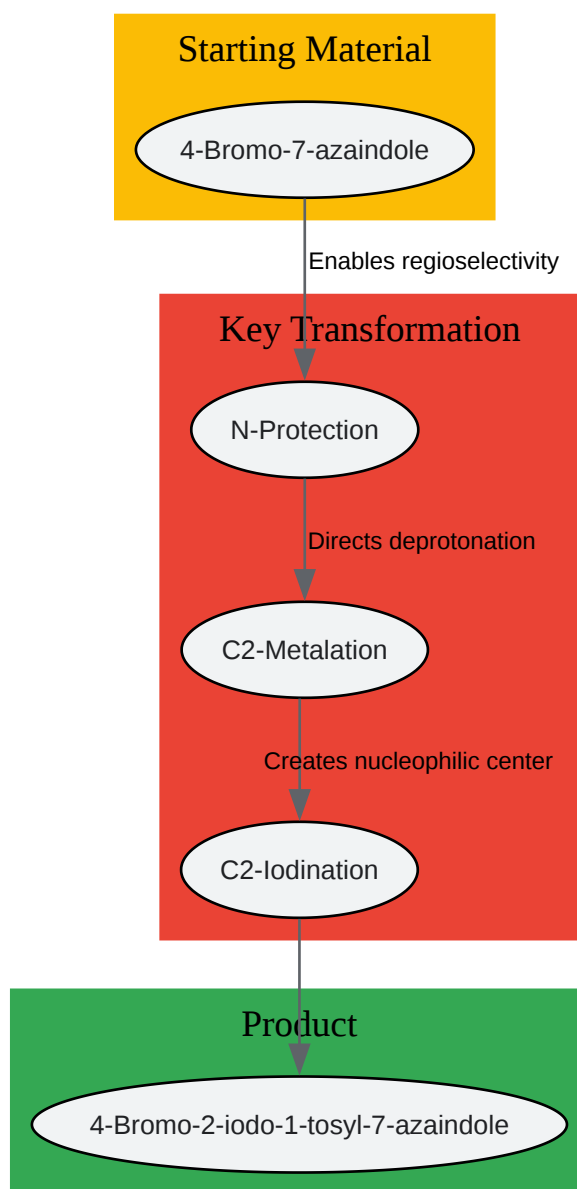
Caption: Synthetic workflow for 4-Bromo-2-iodo-1-tosyl-7-azaindole.

Detailed Methodology

The synthesis of 4-bromo-2-iodo-1-tosyl-7-azaindole is based on a procedure described in a scientific letter from Atlanchim Pharma.[3]

- **Protection of 4-bromo-7-azaindole:** 4-bromo-7-azaindole is first protected at the N-1 position with a para-toluenesulfonyl (tosyl) group. This is typically achieved by reacting 4-bromo-7-azaindole with para-toluenesulfonyl chloride (TsCl) in the presence of a base.^[3] This step yields 4-bromo-1-tosyl-7-azaindole.
- **Regioselective Metalation:** The protected azaindole is then subjected to regioselective metalation at the C-2 position. This is accomplished by treatment with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA).^[3] The use of LDA ensures specific deprotonation at the most acidic position, which is C-2.
- **Iodination:** The resulting organometallic intermediate is then trapped with an electrophilic iodine source, such as molecular iodine (I₂), to introduce the iodine atom at the C-2 position.^[3] This step affords the desired 4-bromo-2-iodo-1-tosyl-7-azaindole. The reported yield for these two steps (metalation and iodination) is 85% on a gram scale.^[3]

Logical Relationship of Synthesis Steps



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Caption: Logical flow of the synthetic strategy.

This guide provides the essential information for researchers working with **4-Bromo-2-iodo-7-azaindole**. The detailed synthetic protocol, along with the workflow and logical relationship diagrams, should facilitate the successful preparation of this important building block for drug discovery and development. Further experimental work is required to fully characterize the unprotected **4-Bromo-2-iodo-7-azaindole** via ^1H and ^{13}C NMR spectroscopy.

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References

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